molecular formula C7H12N2O B1472238 2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol CAS No. 2090418-82-7

2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No. B1472238
CAS RN: 2090418-82-7
M. Wt: 140.18 g/mol
InChI Key: VJYZSUFVGHDSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol, commonly known as 3-ethylpyrazole, is a heterocyclic compound that is used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 140-142 °C, and is soluble in water, methanol, ethanol, and acetonitrile. 3-ethylpyrazole has numerous applications in the fields of chemistry, biology, and pharmacology due to its unique properties.

Scientific Research Applications

Antimicrobial Activity

Pyrazole compounds, including “2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol”, have shown significant antimicrobial activity . For instance, some synthesized compounds demonstrated high growth inhibitory activity with MIC values of 4.8, 5.1, and 4.0 μg/ml respectively . These compounds could provide new insights for developing potential antimicrobial agents .

Antioxidant Activity

These compounds have also demonstrated remarkable antioxidant properties . The antioxidant properties were evaluated using the DPPH free radical-scavenging assay .

Anti-inflammatory and Chemotherapeutic Agents

Some pyrazole compounds have shown potential as anti-inflammatory and chemotherapeutic agents . For example, certain compounds caused cell cycle arrest at the G2/M phase and induced apoptotic cell death, showing potential for the treatment of hepatocellular carcinoma (HCC) .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities . This makes them a promising area of study for the development of new treatments for these diseases .

Drug Discovery and Medicinal Chemistry

Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . Their structural diversity makes them highly desirable in the synthesis of relevant chemicals in these fields .

Material Science and Industrial Fields

Pyrazole-containing compounds are versatile synthetic intermediates in preparing relevant chemicals in material science and industrial fields . Their diverse and valuable synthetical, biological, and photophysical properties make them a popular choice in these areas .

properties

IUPAC Name

2-(5-ethyl-1H-pyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-2-7-6(3-4-10)5-8-9-7/h5,10H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYZSUFVGHDSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 3
Reactant of Route 3
2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 4
Reactant of Route 4
2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 5
2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 6
2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.